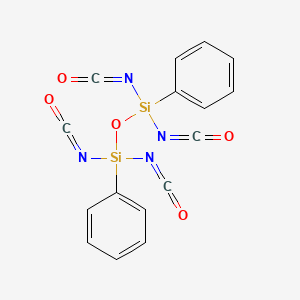
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, is an organosilicon compound characterized by the presence of isocyanate groups attached to a disiloxane backbone. This compound is notable for its unique chemical structure, which combines the properties of both silicon and organic isocyanates, making it valuable in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, typically involves the reaction of disiloxane derivatives with isocyanate precursors. . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrolysis and substitution reactions, utilizing advanced reactors and purification systems to achieve the desired product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum complexes.
Major Products Formed
Oxidation: Siloxane oxides.
Reduction: Amino-substituted disiloxanes.
Substitution: Various functionalized disiloxanes depending on the substituent introduced.
科学的研究の応用
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, finds applications in several scientific research fields:
Chemistry: Used as a precursor for synthesizing advanced organosilicon compounds and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing novel pharmaceuticals and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism by which Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, exerts its effects involves the interaction of its isocyanate groups with various molecular targets. These interactions can lead to the formation of stable covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby modulating their activity and function. The pathways involved may include the inhibition of specific enzymes or the alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- 1,1,3,3-Tetramethyldisiloxane
- 1,1,3,3-Tetraisocyanato-1,3-dimethyl-disiloxane
Uniqueness
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, stands out due to its combination of phenyl and isocyanate groups, which impart unique reactivity and functional properties. This makes it particularly valuable in applications requiring specific chemical modifications and high-performance materials.
特性
CAS番号 |
85314-78-9 |
|---|---|
分子式 |
C16H10N4O5Si2 |
分子量 |
394.44 g/mol |
IUPAC名 |
[diisocyanato(phenyl)silyl]oxy-diisocyanato-phenylsilane |
InChI |
InChI=1S/C16H10N4O5Si2/c21-11-17-26(18-12-22,15-7-3-1-4-8-15)25-27(19-13-23,20-14-24)16-9-5-2-6-10-16/h1-10H |
InChIキー |
FRNSVPSQFUCKFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](N=C=O)(N=C=O)O[Si](C2=CC=CC=C2)(N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















